molecular formula C11H15N3O2 B1417436 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde CAS No. 23948-50-7

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde

Cat. No. B1417436
CAS RN: 23948-50-7
M. Wt: 221.26 g/mol
InChI Key: DUSWZCFKWDXOKA-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde” is a compound used for proteomics research . It has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
    • A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus .
    • Among the series, a compound was found to be most active anti-HIV agent .
  • Scientific Field: Proteomics Research

    • “4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde” is available for purchase for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential therapeutic targets for diseases .
  • Scientific Field: Drug Discovery

    • Pyrimidine derivatives have been used in the discovery of new drugs . For example, a compound with a pyrimidine scaffold was found to be an active anti-HIV agent .
    • A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus .
  • Scientific Field: Anemia Treatment

    • A compound similar to “4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde” was discovered as an orally active pan-inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1−3 (HIF PHD1−3) for the treatment of anemia .
  • Scientific Field: Biochemical Research

    • “4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde” is available for purchase for biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This field is often used in exploring potential therapeutic targets for diseases .
  • Scientific Field: Antimicrobial Activity

    • Pyrimidine derivatives have shown antimicrobial activity . A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus . Amongst the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .

properties

IUPAC Name

4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-9(7-15)10(16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWZCFKWDXOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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